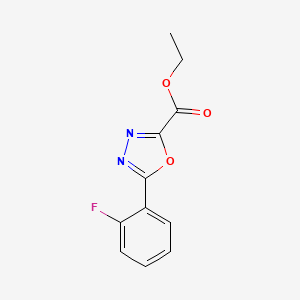

1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

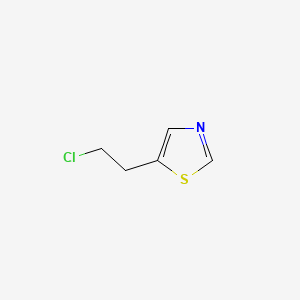

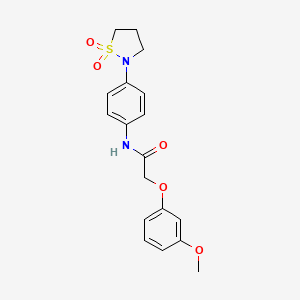

1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, also known as PF-04937319, is a small molecule inhibitor of the receptor tyrosine kinase c-Met. It has shown promising results in preclinical studies for the treatment of various types of cancer, including lung cancer, breast cancer, and gastric cancer.

Wissenschaftliche Forschungsanwendungen

Urea Derivatives in Drug Design

Urea derivatives play a crucial role in drug design due to their unique hydrogen bonding capabilities, making them valuable for interactions with biological targets. These compounds have been incorporated into small molecules displaying a wide range of bioactivities. Research has focused on various urea derivatives as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes (HDAC, PRMT, or DOT1L, etc.). The significance of urea in medicinal chemistry is highlighted by its ability to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap, Kondekar, Sadani, & Chern, 2017).

Pyrimidine Derivatives in Therapeutics and Agriculture

Pyrimidine derivatives have been noted for their broad range of biological activities, including anti-inflammatory, COX inhibitor, anticancer, antiallergic, and analgesic properties. Research into substituted tetrahydropyrimidine derivatives has shown promising in vitro anti-inflammatory activity, highlighting the potential for designing lead compounds for anti-inflammatory applications (Gondkar, Deshmukh, & Chaudhari, 2013).

Enzyme Inhibition for Therapeutic Applications

Studies on urease inhibitors have shed light on their potential as drugs for treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori and Proteus species. The review of patent literature on urease inhibitors reveals the exploration of various compounds, including hydroxamic acids, phosphoramidates, and quinones, for medical applications (Kosikowska & Berlicki, 2011).

Synthesis and Characterization of Complex Molecules

Research into the synthesis and characterization of complex molecules, such as those containing the pyranopyrimidine core, demonstrates the importance of hybrid catalysts in developing medicinally relevant scaffolds. These studies have focused on developing substituted pyrano[2,3-d]pyrimidine derivatives through one-pot multicomponent reactions, highlighting the role of organocatalysts, metal catalysts, and green solvents in synthesizing bioactive compounds (Parmar, Vala, & Patel, 2023).

Eigenschaften

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O/c1-12-4-5-13(10-14(12)18)21-17(24)20-11-15-19-7-6-16(22-15)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGXZRHPTLZFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methoxymethyl)-1-{1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2628953.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2628960.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2628963.png)

![2,2-dimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2628964.png)

![2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628969.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2628972.png)